molecular formula C20H31N3O2 B243919 N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide

Cat. No.: B243919
M. Wt: 345.5 g/mol
InChI Key: OBWMXSUIYLLYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide is a synthetic organic compound with the molecular formula C20H31N3O2 and a molecular weight of 345.5 g/mol This compound features a piperazine ring substituted with a 3-methylbutanoyl group and a phenyl ring substituted with a pentanamide group

Preparation Methods

The synthesis of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide typically involves the following steps:

    Cyclization of 1,2-diamine derivatives: The piperazine ring can be formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution reactions:

    Amidation: The final step involves the amidation of the phenyl ring with pentanamide under suitable reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as a ligand for dopamine receptors, which could have implications in the treatment of neurological disorders.

    Medicine: Research has explored its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.

    Industry: The compound’s unique chemical properties make it a candidate for use in various industrial applications, such as the development of new materials.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide can be compared with other piperazine derivatives, such as:

    N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: This compound has similar neuroprotective properties and has been studied for its potential in treating neurotoxicity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antibacterial and antifungal activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide

InChI

InChI=1S/C20H31N3O2/c1-4-5-6-19(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)20(25)15-16(2)3/h7-10,16H,4-6,11-15H2,1-3H3,(H,21,24)

InChI Key

OBWMXSUIYLLYHC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C

Origin of Product

United States

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